molecular formula C12H14BrFO2 B15238320 Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate

Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate

Cat. No.: B15238320
M. Wt: 289.14 g/mol
InChI Key: PEUMOBSMIWZJJC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate is a benzoate ester derivative featuring a bromo substituent at position 2, a tert-butyl group at position 4, and a fluoro substituent at position 4. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which combines steric bulk (tert-butyl), electron-withdrawing effects (bromo and fluoro), and a methyl ester group.

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

methyl 2-bromo-4-tert-butyl-6-fluorobenzoate

InChI

InChI=1S/C12H14BrFO2/c1-12(2,3)7-5-8(13)10(9(14)6-7)11(15)16-4/h5-6H,1-4H3

InChI Key

PEUMOBSMIWZJJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate typically involves the esterification of 2-bromo-4-(tert-butyl)-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific sites, leading to modulation of biological pathways. The ester group allows for hydrolysis, releasing the active benzoic acid derivative that can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their similarities to Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate, based on substituent positions and functional groups :

Compound Name CAS Number Bromo Position Fluoro Position tert-Butyl Position Ester Group Similarity Score
This compound N/A 2 6 4 Methyl N/A
tert-Butyl 4-bromo-2-fluorobenzoate 889858-12-2 4 2 None tert-Butyl 0.91
Methyl 4-bromo-2-fluoro-6-methylbenzoate 1427409-40-2 4 2 None Methyl 0.91
Ethyl 2-bromo-6-fluorobenzoate 1214362-62-5 2 6 None Ethyl 0.90
Ethyl 5-bromo-2-fluorobenzoate 612835-53-7 5 2 None Ethyl 0.94
Key Observations:

Substituent Positioning :

  • The tert-butyl group in the target compound introduces significant steric hindrance at position 4, which is absent in analogs like Ethyl 2-bromo-6-fluorobenzoate. This bulk may reduce nucleophilic substitution reactivity compared to compounds with smaller substituents .
  • Bromo and fluoro groups at positions 2 and 6 (target compound) create distinct electronic effects compared to analogs with bromo at positions 4 or 5 (e.g., Ethyl 5-bromo-2-fluorobenzoate). These differences could influence aromatic electrophilic substitution rates and regioselectivity.

Ester Group Variations :

  • The methyl ester in the target compound may confer higher metabolic susceptibility compared to ethyl or tert-butyl esters, as smaller ester groups are generally more prone to enzymatic hydrolysis .
Reactivity and Stability
  • Electronic Effects: The electron-withdrawing bromo and fluoro substituents may stabilize the aromatic ring, reducing susceptibility to oxidation compared to compounds with electron-donating groups (e.g., methoxy or amino substituents listed in ).

Biological Activity

Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate, with the molecular formula C11H12BrF O2 and a molecular weight of approximately 289.14 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a tert-butyl group at the 4-position. This unique arrangement of halogens and bulky groups significantly influences its chemical behavior and reactivity, enhancing its interactions with biological targets.

The biological effects of this compound are primarily mediated through:

  • Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Modulation : The compound can bind to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures have shown significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, particularly against triple-negative breast cancer (TNBC) cells.

Case Studies and Research Findings

Anticancer Efficacy : A study evaluating the compound's effect on MDA-MB-231 TNBC cells reported an IC50 value of approximately 0.126 μM, indicating potent inhibition of cell growth compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM.

Mechanistic Insights : Investigations revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent.

Toxicity Studies : Safety assessments conducted on healthy mice showed that the compound exhibited a favorable safety profile at high doses, further supporting its potential for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC11H12BrF O2Antimicrobial, AnticancerHalogenated structure enhances reactivity
Methyl 4-bromo-2-fluorobenzoateC9H7BrFAntimicrobialContains bromine and fluorine
Methyl 4-bromo-3-fluorobenzoateC9H7BrFAntimicrobialDifferent substitution pattern
Methyl 4-bromo-2-chloro-5-fluorobenzoateC10H7BrClFAnticancerChlorine substitution enhances reactivity

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